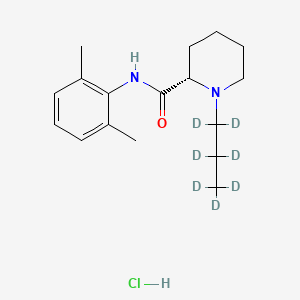
Desethylene Aripiprazole
説明
Desethylene Aripiprazole is a compound with the molecular formula C21H25Cl2N3O2 . It is also known by its CAS number 1216394-63-6 . The molecular weight of Desethylene Aripiprazole is 422.3 g/mol .
Molecular Structure Analysis
Desethylene Aripiprazole has a complex molecular structure. Its IUPAC name is 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical And Chemical Properties Analysis
Desethylene Aripiprazole has several computed properties. It has a XLogP3-AA value of 4.3, indicating its lipophilicity. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. It also has 10 rotatable bonds .科学的研究の応用
Neuroscience Research
Desethylene Aripiprazole has been studied for its impact on the central nervous system, particularly in the context of circadian rhythm regulation. Research indicates that it may influence cellular synchrony within the suprachiasmatic nucleus (SCN), which is crucial for maintaining the body’s internal clock . This has potential implications for treating disorders related to circadian rhythm disruptions, such as sleep disorders in psychiatric conditions .
Pharmacological Studies
In pharmacology, Desethylene Aripiprazole’s unique receptor profile, including partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors, has been the subject of extensive study . It offers a promising avenue for developing medications with fewer side effects compared to traditional antipsychotics, particularly in the management of metabolic side effects .
Clinical Trials
Desethylene Aripiprazole has been evaluated in clinical trials for its efficacy in treatment-resistant schizophrenia. Studies have compared it with other antipsychotics, assessing its ability to improve symptoms and quality of life in patients who have not responded to first-line treatments . These trials are crucial for determining the optimal dosing strategies and long-term safety profiles .
Psychiatric Applications
In psychiatry, Desethylene Aripiprazole is used as an augmentation strategy for major depressive disorder (MDD) and treatment-resistant depression (TRD). It has been shown to improve depressive symptoms and achieve remission in patients who have not responded adequately to antidepressants . The optimal dosing for augmentation therapy is a key focus of current research .
Drug Development
Desethylene Aripiprazole’s role in drug development extends to its use as a model compound for the discovery of new drugs with dopamine system stabilizer properties . Its development history provides insights into the design of novel therapeutics that balance efficacy with safety .
Therapeutic Use
Therapeutically, Desethylene Aripiprazole is being explored for its potential in treating various conditions beyond schizophrenia, such as bipolar disorder, irritability associated with autism spectrum disorders, and Tourette’s syndrome . Its use in these areas is supported by its pharmacodynamic actions and clinical effectiveness .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Desethylene Aripiprazole, a primary active metabolite of Aripiprazole , exhibits its therapeutic effects primarily through its interaction with dopamine D2 receptors and serotonin receptors . These receptors play a crucial role in regulating mood and behavior, making them key targets in the treatment of various psychiatric disorders .
Mode of Action
Desethylene Aripiprazole acts as a partial agonist at dopamine D2 receptors . This means it binds to these receptors and stimulates them, but to a lesser degree than a full agonist would . It has a high affinity for D2 receptors but lower intrinsic activity at the D2 receptor than dopamine . This unique mechanism allows Desethylene Aripiprazole to modulate dopamine levels in key brain pathways .
Pharmacokinetics
The pharmacokinetics of Desethylene Aripiprazole involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 . Genetic polymorphisms in these enzymes can significantly influence the drug’s pharmacokinetics, potentially affecting its bioavailability and therapeutic efficacy .
Result of Action
The action of Desethylene Aripiprazole results in modulated dopamine neurotransmission, which can help alleviate symptoms of conditions like schizophrenia . It can also cause side effects, some of which may be severe .
Action Environment
The action, efficacy, and stability of Desethylene Aripiprazole can be influenced by various environmental factors, including the patient’s genetic makeup . For instance, individuals who are poor metabolizers of CYP2D6 may require a reduced dose of the drug . Furthermore, the drug’s action can be affected by the presence of other medications, the patient’s overall health status, and other individual-specific factors .
特性
IUPAC Name |
7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O2/c22-17-4-3-5-18(21(17)23)25-12-11-24-10-1-2-13-28-16-8-6-15-7-9-20(27)26-19(15)14-16/h3-6,8,14,24-25H,1-2,7,9-13H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRMMVXVCMXLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717926 | |
| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylene Aripiprazole | |
CAS RN |
1216394-63-6 | |
| Record name | Desethylene aripiprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216394636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHYLENE ARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/002239IPE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)

